

A Comparative Analysis of Fexagratinib and Pemigatinib in FGFR-Driven Malignancies

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent FGFR inhibitors, **Fexagratinib** and Pemigatinib. This analysis is supported by preclinical and clinical data to inform research and development decisions.

Fexagratinib (formerly AZD4547) and Pemigatinib (Pemazyre) are both potent, selective, oral inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] [2] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, amplifications, or activating mutations, is a known driver in various cancers.[3][4] Both **Fexagratinib** and Pemigatinib have demonstrated therapeutic potential by targeting these aberrant FGFR pathways.[5][6] This guide will delve into a detailed comparison of their efficacy, supported by experimental data and methodologies.

Mechanism of Action and Target Specificity

Both **Fexagratinib** and Pemigatinib function by competitively binding to the ATP-binding site of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][7] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for tumor cell proliferation, survival, and migration.[3][7]

While both drugs target FGFR1, 2, and 3, they exhibit different inhibitory concentrations (IC50) and a weaker effect on FGFR4.[3][8][9]



Preclinical Efficacy: A Head-to-Head Look

In vitro and in vivo preclinical studies have established the anti-tumor activity of both **Fexagratinib** and Pemigatinib in cancer models with FGFR alterations.

In Vitro Kinase and Cell-Based Assays

The potency of these inhibitors against the FGFR family has been quantified through various assays.

Inhibitor	Target	IC50 (nM) - Cell-Free Assay	Cell Line	IC50 (nM) - Antiproliferativ e Assay
Fexagratinib	FGFR1	0.2[8][10]	KG1a (FGFR1 fusion)	18[8]
FGFR2	2.5[8][10]	Sum52-PE (FGFR amplified)	Not Specified	
FGFR3	1.8[8][10]	KMS11 (FGFR3 translocation)	281[8]	
FGFR4	165[10]			_
Pemigatinib	FGFR1	0.4[9]	Ba/F3 (TEL- FGFR1 fusion)	Not Specified
FGFR2	0.5[9]			
FGFR3	1.0[9]	Ba/F3 (TEL- FGFR3 fusion)	Not Specified	
FGFR4	30[9]	_	_	

Table 1: Comparative In Vitro Inhibitory Activity of **Fexagratinib** and Pemigatinib.

In Vivo Xenograft Models

Animal studies have demonstrated the ability of both drugs to inhibit tumor growth in xenograft models. Oral administration of **Fexagratinib** at 12.5 mg/kg once daily resulted in 65% tumor



growth inhibition in an FGFR1-fusion KG1a xenograft model.[8] Similarly, Pemigatinib has shown potent anti-tumor activity in mouse xenograft models with FGFR1, FGFR2, or FGFR3 alterations.[3]

Clinical Efficacy and Patient Outcomes

Both **Fexagratinib** and Pemigatinib have been evaluated in clinical trials for various solid tumors harboring FGFR alterations.

Drug	Trial	Cancer Type	FGFR Alteration	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS)
Fexagratinib	Phase II (MATCH)	Advanced Solid Tumors	FGFR2/3 activating SNVs	10.5% (2/19) [11]	6% (at 6 months)[11]
Phase II	FGFR1- amplified Breast Cancer	FGFR1 amplification	12.5% (1/8) [11]	Not Specified	
Phase II (TARGET)	Recurrent High-Grade Glioma	FGFR3- TACC3 fusion	8% (1/12)[12]	1.4 months[12]	
Pemigatinib	Phase II (FIGHT-202)	Cholangiocar cinoma	FGFR2 fusion/rearran gement	36%[13][14]	6.9 months[14]
Phase II (FIGHT-207)	Advanced Solid Tumors	FGFR fusions/rearra ngements	26.5% (13/49)[15]	4.5 months[15]	
Phase II (FIGHT-207)	Advanced Solid Tumors	Activating non-kinase domain mutations	9.4% (3/32) [15]	3.7 months[15]	



Table 2: Summary of Clinical Trial Outcomes for Fexagratinib and Pemigatinib.

Pemigatinib received accelerated approval from the FDA for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[16][17]

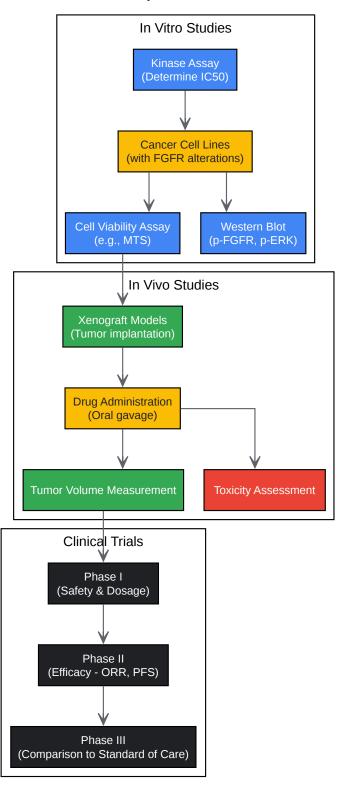
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.





Inhibitor Efficacy Evaluation Workflow



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